

# A Comparative Guide to Istradefylline Pharmacokinetics Across Diverse Populations

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## Compound of Interest

Compound Name: Istradefylline-13C,d3

Cat. No.: B10820236

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Istradefylline, a selective adenosine A2A receptor antagonist, serves as an adjunctive treatment to levodopa/carbidopa for adult patients with Parkinson's disease (PD) experiencing "off" episodes.<sup>[1][2][3]</sup> Understanding its pharmacokinetic profile in various populations is crucial for optimizing therapeutic outcomes and ensuring patient safety. This guide provides a comprehensive comparison of istradefylline's pharmacokinetics in different demographic and clinical groups, supported by experimental data and detailed methodologies.

## Pharmacokinetic Profile Comparison

The pharmacokinetic parameters of istradefylline have been evaluated in healthy volunteers and patients with Parkinson's disease, including specific subpopulations. The data reveals a generally consistent profile, with notable variations influenced by factors such as smoking and co-administration of certain medications.

Population/ Condition	Tmax (h)	Cmax (ng/mL)	AUC (ng·h/mL)	Half-life (t1/2) (h)	Key Observations
Healthy Adults (Fasted)	~4	181.1	11,100	~83	Dose- proportional pharmacokin etics observed between 20- 80 mg.[4][5] Steady state is reached within two weeks of once-daily dosing.[1][4] [6]
Parkinson's Disease Patients	~4	-	-	~83	Pharmacokin etics are similar to those in healthy subjects.[7] No clinically significant differences based on age, sex, weight, or race have been observed.[4] [5]
Elderly (≥65 years)	2	Comparable to non-elderly	Comparable to non-elderly	-	No significant differences in Cmax or AUC

were observed between elderly and non-elderly healthy male Japanese subjects after a single 40 mg dose.[8]

Renal  
Impairment  
(Severe)

-

21% lower

16% lower

-

Severe renal impairment had a minimal impact on istradefylline exposure.[8]

Hepatic  
Impairment  
(Mild)

-

30% lower

10% lower

-

No dose adjustment is needed for patients with mild hepatic impairment.  
[8]

Hepatic  
Impairment  
(Moderate)

-

-

3.3-fold  
higher  
(predicted)

-

The maximum recommended dosage is 20 mg once daily.[7]

Smokers  
(≥20  
cigarettes/day)

-

-

38-54% lower

-

The recommended dosage is 40 mg once daily to

compensate  
for increased  
clearance.[8]  
[9]

With Strong  
CYP3A4  
Inhibitor  
(Ketoconazole)

No effect

-

2.5-fold  
higher

-

The  
recommended dosage of  
istradefylline  
is limited to  
20 mg/day.[8]

With Strong  
CYP3A4  
Inducer  
(Rifampin)

-

45% lower

81% lower

94.8 to 31.5

Concomitant  
use should  
be avoided.  
[6][8]

With High-Fat  
Meal

Shortened by  
1 hour

1.64-fold  
higher

1.25-fold  
higher

-

These  
changes are  
not  
considered  
clinically  
significant,  
and the drug  
can be taken  
with or  
without food.  
[7]

## Experimental Protocols

The pharmacokinetic data presented in this guide are derived from a series of clinical trials. A representative experimental design for a single-dose pharmacokinetic study is outlined below.

**Study Design:** An open-label, single-dose study in healthy adult male subjects.

**Volunteer Selection:** Healthy, non-smoking male volunteers aged 20-45 years, with a body mass index between 18.5 and 25.0 kg/m<sup>2</sup>. Volunteers undergo a comprehensive medical

screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.

**Dosing:** Following an overnight fast of at least 10 hours, subjects receive a single oral dose of 40 mg istradefylline with 240 mL of water.

**Pharmacokinetic Sampling:** Blood samples (approximately 5 mL each) are collected into tubes containing an appropriate anticoagulant at the following time points: pre-dose (0 hours), and 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, 60, 72, 120, 168, and 240 hours post-dose.[8] Plasma is separated by centrifugation and stored at -20°C or below until analysis.

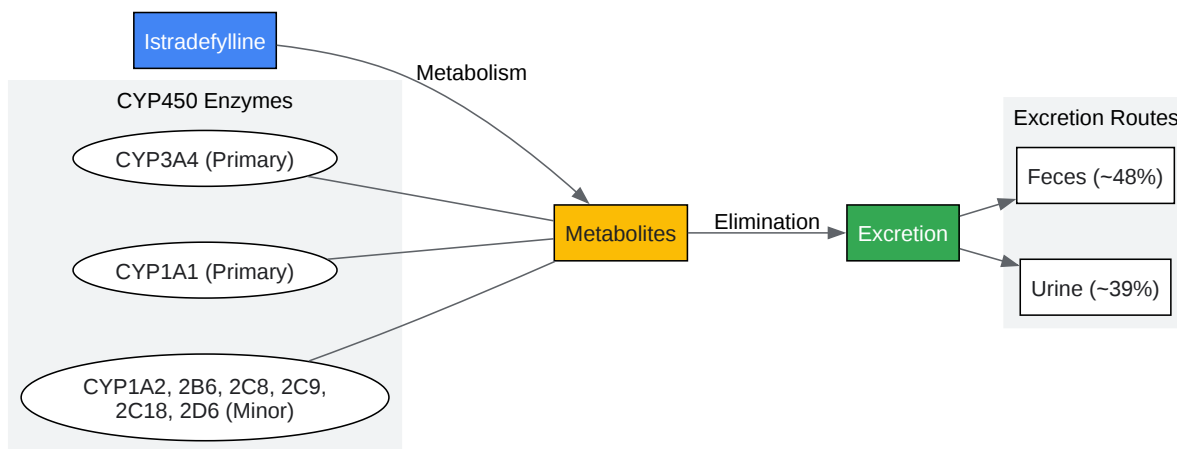
**Bioanalytical Method:** Plasma concentrations of istradefylline are determined using a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method. The method is validated for linearity, accuracy, precision, selectivity, and stability.

**Pharmacokinetic Analysis:** Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters include:

- **C<sub>max</sub> (Maximum Plasma Concentration):** Determined directly from the observed data.
- **T<sub>max</sub> (Time to C<sub>max</sub>):** The time at which C<sub>max</sub> is observed.
- **AUC<sub>0-t</sub> (Area Under the Curve from time 0 to the last measurable concentration):** Calculated using the linear trapezoidal rule.
- **AUC<sub>0-inf</sub> (Area Under the Curve from time 0 to infinity):** Calculated as AUC<sub>0-t</sub> + (last measurable concentration / elimination rate constant).
- **t<sub>1/2</sub> (Terminal Half-life):** Calculated as 0.693 / elimination rate constant.

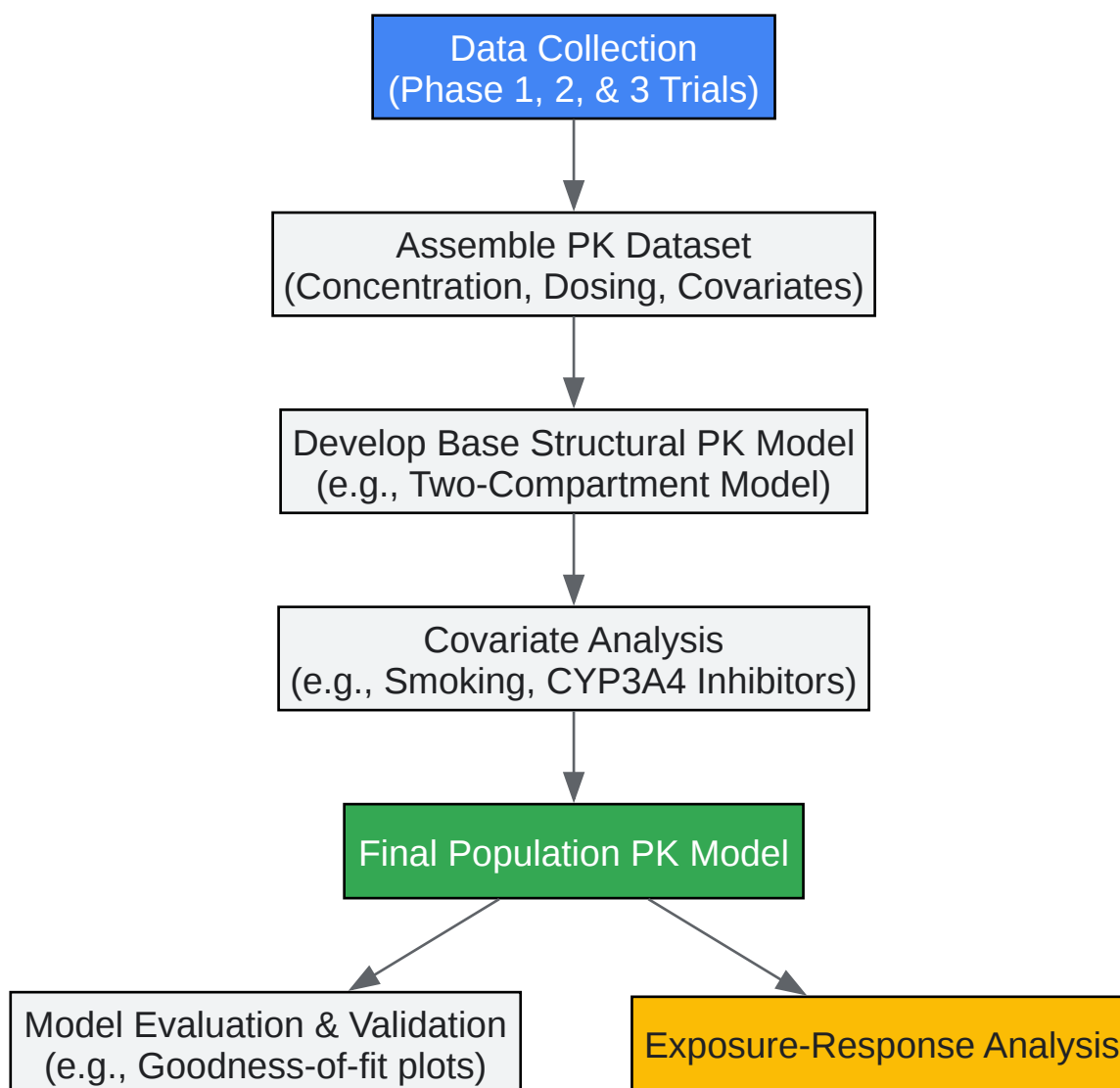
## Visualizing Key Processes

To further elucidate the disposition and analysis of istradefylline, the following diagrams illustrate its metabolic pathway and a typical population pharmacokinetic modeling workflow.



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Metabolic pathway of istradefylline.



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Population pharmacokinetic analysis workflow.

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